molecular formula C20H22O4 B044409 Dibenzyl adipate CAS No. 2451-84-5

Dibenzyl adipate

Cat. No. B044409
CAS RN: 2451-84-5
M. Wt: 326.4 g/mol
InChI Key: AEUORZZHALJMBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dibenzyl adipates, as essential building blocks in organic synthesis, can be prepared through the homocoupling of benzyl alcohols. This process is facilitated using nickel-catalyzed and dimethyl oxalate-assisted dynamic kinetic homocoupling, accommodating both primary and secondary alcohols. This method offers an approach to dibenzyl compounds using alcohols, which are more stable and readily available than other precursors (Shu et al., 2021).

Molecular Structure Analysis

The molecular structure of dibenzyl compounds has been extensively studied using X-ray analysis and three-dimensional Fourier syntheses. These studies have determined the atomic parameters and bond lengths, providing insights into the unique structural characteristics of dibenzyl compounds (Jeffrey, 1947).

Chemical Reactions and Properties

Dibenzyl compounds participate in various chemical reactions, forming the backbone for the synthesis of more complex molecules. Their reactivity and interaction with other chemicals are foundational for further applications in synthesis and materials science.

Physical Properties Analysis

The physical properties of compounds related to dibenzyl adipate, such as poly (glycerol adipate) (PGA), have been analyzed to understand their characteristics better. These properties are influenced by synthesis conditions, such as temperature, which can affect polymer characteristics significantly. Understanding these properties is crucial for potential applications in pharmaceuticals and biodegradable materials (Taresco et al., 2016).

Scientific Research Applications

  • Dibenzyl Adipate is a chemical compound with the molecular formula C20H22O4 . It is a solid at 20 degrees Celsius and has a melting point of 36 °C . .
  • It appears as a white or colorless to light yellow powder to lump to clear liquid .
  • It is also known by the synonym Adipic Acid Dibenzyl Ester .

Safety And Hazards

While specific safety and hazard information for Dibenzyl adipate is not provided in the search results, it’s generally recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling similar chemical compounds .

properties

IUPAC Name

dibenzyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUORZZHALJMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062427
Record name Dibenzyl adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl adipate

CAS RN

2451-84-5
Record name Dibenzyl adipate
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Record name Dibenzyl adipate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 1,6-bis(phenylmethyl) ester
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Record name Dibenzyl adipate
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Record name Dibenzyl adipate
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Record name DIBENZYL ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8CKX63ROM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A 3 L flask equipped with a stirrer, a thermometer, and a dehydration tube was charged with 438 g of adipic acid, 779 g of benzyl alcohol, and 5.7 g of paratoluenesulfonic acid monohydrate, and the components were reacted at 120° C. for 4 hours under a reduced pressure of from 6 to 10.7 kPa, while blowing nitrogen (500 mL/minute) into a space portion. The reaction mixture had an acid value of 1.2 (KOH mg/g). Eight grams of an adsorbent KYOWAAD 500SH (manufactured by Kyowa Kagaku Kogyo) was added to the reaction mixture, and the mixture was stirred at 80° C. and 2.7 kPa for 45 minutes. Thereafter, benzyl alcohol was distilled off at a liquid temperature of from 120° to 183° C. and a pressure of 0.27 kPa, and cooled to 80° C., and the residue was filtered under a reduced pressure, to provide dibenzyl adipate as a filtrate. The resulting dibenzyl adipate had an acid value of 0.16 (KOH mg/g), a saponification value of 512 (KOH mg/g), a hydroxyl value of 1 or less (KOH mg/g), and a hue APHA of 80.
Quantity
438 g
Type
reactant
Reaction Step One
Quantity
779 g
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
EN Gur'yanova, GN Ignatova, NI Grishko - Journal of Structural Chemistry, 1971 - Springer
Dipole moments were measured (in benzene at 25~ the following diesters of dicarboxylic acids (D values given in parentheses): dibutyl (2.49), diamyl (2.51), dicyelohexyl (2.661), …
Number of citations: 2 link.springer.com
F Baxter, KJC Lim, P Pogorzelec - scienceopen.com
… The crude product was washed with petroleum ether, and dibenzyl adipate was obtained as a white solid (32 g, 72 % yield). δH (400 MHz, CDCl3) 1.63-1.76 (4H, m, H8,8’), 2.312.44 (4H…
Number of citations: 0 www.scienceopen.com
H Liu, GA Ilevbare, BP Cherniawski, ET Ritchie… - Carbohydrate …, 2014 - Elsevier
… , a molar ratio of benzyl alcohol to di-acid of 1.5 was most effective, in spite of the excess benzyl alcohol that might be expected to generate an excessive amount of dibenzyl adipate. We …
Number of citations: 61 www.sciencedirect.com
VY Senichev, VV Tereshatov - Handbook of Plasticizers, 2017 - books.google.com
Cooling causes transition of polymers from flow-viscosity or high-elasticity states into glassy states. The transition temperature of elastic polymer to glassy state is a parameter of its …
Number of citations: 0 books.google.com
R Guisto, SR Smith, JD Stuart… - Journal of …, 1993 - academic.oup.com
Adipate esters are increasingly being used in the production of a variety of consumer commodities. These esters are not biodegradable and their concentrations in the environment are …
Number of citations: 7 academic.oup.com
Y Mansoori, F Tataroglu Seyidov… - Chinese Journal of …, 2007 - Wiley Online Library
Esterification or transesterification reactions are usually carried out in the presence of homogeneous or heterogeneous catalysts. However, recently a new method was reported for the …
Number of citations: 10 onlinelibrary.wiley.com
AE Qureshi, WT Ford - Reactive polymers, 1989 - Elsevier
… Dibenzyl adipate eluted with 8% ethyl acetate in petroleum ether to yield 0.73 g (16%) of light yellow oil. IR (neat), 3110, 3080, 3050, 2960, 2890, 1750, 1740, 1265, 1210, 1175, 705 cm…
Number of citations: 2 www.sciencedirect.com
WJ Perez, CH Lake, RF See, LM Toomey… - Journal of the …, 1999 - pubs.rsc.org
… prevents dimerization and/or oligimerization and increases the yields of the spanned complexes to values similar to those of the model reactions (ie the formation of dibenzyl adipate …
Number of citations: 2 pubs.rsc.org
K Murai, G Akazome, N Tsujisaki… - Journal of Oil Chemists' …, 1954 - jstage.jst.go.jp
ま え が き前報 1) に 引続いて, 主 として油脂を原料 とした各種可塑剤を合成し, 試 験した結果について報告する. 今回は, フ タル酸エステルおよび脂肪族二塩基性酸エステルについて, 合 成および…
Number of citations: 0 www.jstage.jst.go.jp
K Inoue, H Okumura, T Higuchi, H Oka, Y Yoshimura… - Clinica chimica acta, 2002 - Elsevier
… adipate, diethyl adipate, diisononyl adipate, dimethyl adipate, diisopropyl adipate, dibutyl adipate, diisobutyl adipate, di-(2-ethylhexyl) adipate, di-n-propyl adipate and dibenzyl adipate)…
Number of citations: 35 www.sciencedirect.com

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